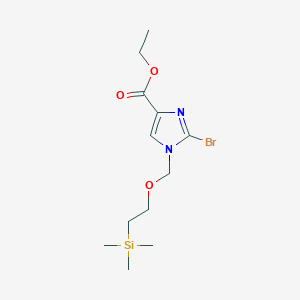![molecular formula C12H7N B13971928 Azireno[2,3,1-jk]carbazole CAS No. 591749-44-9](/img/structure/B13971928.png)
Azireno[2,3,1-jk]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azireno[2,3,1-jk]carbazole is a heterocyclic compound that features a fused ring system incorporating an aziridine ring and a carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azireno[2,3,1-jk]carbazole typically involves the ring-closing C-H activation method. This approach allows for the convenient preparation of nitrogen-substituted indolo[3,2,1-jk]carbazole derivatives. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the ring closure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azireno[2,3,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the carbazole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can yield various hydro derivatives .
Wissenschaftliche Forschungsanwendungen
Azireno[2,3,1-jk]carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge-transport properties.
Medicinal Chemistry: Investigated for its potential anticancer and antimicrobial activities.
Photovoltaics: Employed in the development of organic photovoltaics (OPVs) due to its ability to absorb light and convert it into electrical energy.
Wirkmechanismus
The mechanism of action of azireno[2,3,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the carbazole core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[3,2,1-jk]carbazole
- Indolo[3,2-c]carbazole
Uniqueness
Azireno[2,3,1-jk]carbazole is unique due to the presence of the aziridine ring fused to the carbazole core. This structural feature imparts distinct electronic properties, making it particularly useful in organic electronics and as a versatile scaffold in medicinal chemistry .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
591749-44-9 |
|---|---|
Molekularformel |
C12H7N |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-azatetracyclo[7.4.0.02,4.03,8]trideca-1(13),3(8),4,6,9,11-hexaene |
InChI |
InChI=1S/C12H7N/c1-2-6-10-8(4-1)9-5-3-7-11-12(9)13(10)11/h1-7H |
InChI-Schlüssel |
QBUDAXBMKIXWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4N2C4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)



![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)



![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
